N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide
Description
This compound (hereafter referred to as Compound A) is a dibenzo[b,f][1,4]oxazepine derivative featuring a 1-(p-tolyl)methanesulfonamide substituent at position 2 and methyl groups at positions 8 and 10. Key characteristics include:
- Molecular formula: C₂₃H₂₂N₂O₄S
- Molecular weight: 422.5 g/mol
- Physicochemical properties: logP = 4.89, logD = 4.84, polar surface area = 63.25 Ų, and moderate aqueous solubility (logSw = -4.64) .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-15-4-7-17(8-5-15)14-30(27,28)24-18-9-11-21-19(13-18)23(26)25(3)20-12-16(2)6-10-22(20)29-21/h4-13,24H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNQWPZNXQPAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This article provides a detailed examination of its biological activities, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a bicyclic structure integrating both oxazepine and sulfonamide functionalities. Its molecular formula is , with a molecular weight of approximately 421.52 g/mol. The structural characteristics contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N2O4S |
| Molecular Weight | 421.52 g/mol |
| CAS Number | 922009-50-5 |
| Functional Groups | Oxazepine, Sulfonamide |
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities due to their ability to interact with specific biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase and other enzymes, contributing to its pharmacological effects.
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
Antitumor Activity
Several studies have investigated the antitumor potential of similar compounds in the dibenzo[b,f][1,4]oxazepine class. For instance, research on related derivatives has shown promising results in inhibiting the proliferation of human cancer cells.
Case Study: In Vitro Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 15.2 |
| Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate | MCF7 (Breast) | 12.5 |
These results indicate that modifications in the structure can significantly affect the compound's potency against different cancer types.
Antimicrobial Properties
The dibenzo[b,f][1,4]oxazepine derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have demonstrated activity against various bacterial strains.
Example of Antimicrobial Testing
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies:
- Dopamine D2 Receptor Antagonism : The compound has shown potential as a dopamine D2 receptor antagonist, which positions it as a candidate for treating neurological disorders such as schizophrenia and Parkinson's disease.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by disrupting signaling pathways associated with cell proliferation. Its structural features indicate potential interactions with tyrosine kinases involved in cancer progression.
- Antimalarial Activity : Some derivatives of similar compounds have demonstrated significant antimalarial activity against Plasmodium falciparum, indicating that this compound may also possess similar properties.
Neuropharmacological Studies
A study focusing on the neuropharmacological effects of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide revealed its capability to act as a dopamine D2 receptor antagonist. This action suggests potential therapeutic applications in treating dopamine-related disorders. Further research is needed to elucidate the exact mechanisms and efficacy in vivo.
Cancer Research
In vitro experiments have indicated that the compound can inhibit the growth of specific cancer cell lines associated with c-Abl tyrosine kinase activation. The inhibition of this kinase disrupts critical signaling pathways necessary for cancer cell survival and proliferation. Additional studies are required to explore the compound's effectiveness across various cancer types.
Antimalarial Activity
Research has shown that derivatives of this compound exhibit promising antimalarial activity. A study demonstrated its efficacy against Plasmodium falciparum in vitro, indicating a potential mechanism involving interference with the parasite's metabolic pathways.
Comparison with Similar Compounds
Structural Analogues: Core Heteroatom and Substitution Patterns
Dibenzo[b,f][1,4]thiazepine Derivatives
Compounds with a sulfur atom replacing the oxygen in the oxazepine ring exhibit distinct electronic properties. Examples include:
- 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound B) :
- N-(4-Methoxybenzyl)-10-methyl-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound C) :
Key Differences :
- Thiazepine derivatives (e.g., Compounds B, C) may exhibit enhanced metabolic stability due to sulfur’s lower electronegativity but reduced CNS penetration compared to oxazepines like Compound A.
Dibenzo[b,f][1,4]oxazepine Derivatives
- N-(10-Ethyl-11-oxo-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (Compound D) :
- 2-(4-Fluorophenyl)-N-[10-(methanesulfonyl)-11-oxo-dihydrodibenzo[b,f][1,4]oxazepin-7-yl]acetamide (Compound E) :
Key Differences :
Key Differences :
- Compound A’s p-tolyl methanesulfonamide group likely requires selective sulfonylation steps, contrasting with carboxamide or ester derivatives in analogs.
Physicochemical and Pharmacokinetic Profiles
| Property | Compound A | Compound B | Compound D |
|---|---|---|---|
| Molecular Weight | 422.5 | 421.0 | 407.0 |
| logP | 4.89 | ~3.5* | ~3.8* |
| Polar Surface Area | 63.25 Ų | ~90 Ų† | ~85 Ų† |
| Hydrogen Bond Donors | 1 | 2 | 2 |
*Estimated based on structural analogs.
†Higher due to carboxamide/acetamide groups.
Key Insights :
- Compound A’s lower polar surface area and single hydrogen bond donor may enhance membrane permeability compared to carboxamide-containing analogs.
Pharmacological Implications
- Dopamine Receptor Antagonism : Thiazepine derivatives (e.g., Compounds B, C) are designed as D2 receptor antagonists, suggesting Compound A may share similar targeting but with altered affinity due to sulfonamide positioning .
- PEX5-PEX14 Inhibition : Oxazepine derivatives (e.g., Compound D) inhibit protein-protein interactions, highlighting the scaffold’s versatility .
Key Differences :
- The p-tolyl group in Compound A could enhance lipophilicity and blood-brain barrier penetration compared to 4-methoxyphenyl or fluorophenyl substituents in analogs.
Q & A
Q. Optimization Strategy :
-
Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can reduce the number of trials while assessing interactions between variables .
-
Example Table :
Parameter Range Tested Optimal Condition Impact on Yield Reaction Temp. 50°C–90°C 75°C +25% yield Solvent (DMF:DMSO) 1:1 to 1:3 1:2 +15% yield
Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Q. Basic Research Focus
- X-ray crystallography : Resolves stereochemistry and confirms the dibenzooxazepine core. For example, analogous compounds (e.g., 11-(4-methoxyphenyl)-dibenzo-diazepinone) were characterized via single-crystal X-ray diffraction (R-factor = 0.043) .
- NMR/FT-IR : H/C NMR identifies substituent patterns (e.g., methyl groups at positions 8 and 10), while IR confirms sulfonamide S=O stretches (~1350 cm).
Advanced Tip : Pair solid-state NMR with XRPD (X-ray powder diffraction) to detect polymorphic variations, especially if catalytic activity differs between batches .
How can computational modeling predict reaction pathways or optimize synthesis?
Q. Advanced Research Focus
- Quantum chemical calculations : Use density functional theory (DFT) to map transition states and identify energetically favorable pathways. For example, ICReDD employs reaction path searches to narrow optimal conditions (e.g., solvent selection) .
- COMSOL Multiphysics + AI : Simulate mass transfer limitations in heterogeneous reactions (e.g., sulfonamide coupling) and apply machine learning to predict side-product formation .
How should researchers address contradictions in reported catalytic activity data?
Q. Advanced Research Focus
- Systematic validation : Replicate experiments under standardized conditions (e.g., fixed substrate ratios, inert atmosphere).
- Data reconciliation : Use multivariate analysis (e.g., PCA) to isolate variables causing discrepancies. For instance, trace moisture or residual solvents may deactivate catalysts .
- Computational cross-check : Compare DFT-predicted activation energies with experimental kinetic data to validate mechanisms .
What strategies confirm purity and crystallinity in bulk synthesis?
Q. Advanced Research Focus
Q. Example Purity Table :
| Technique | Target Criteria | Acceptable Range |
|---|---|---|
| HPLC | Purity > 98% | ≥ 99.5% |
| XRPD | Match to reference pattern | R < 5% |
How can the sulfonamide group’s reactivity be mechanistically elucidated?
Q. Advanced Research Focus
- Isotopic labeling : Use O-labeled water in hydrolysis experiments to track sulfonamide cleavage pathways.
- Kinetic isotope effects (KIE) : Compare / in deuterated solvents to identify rate-limiting steps (e.g., proton transfer vs. nucleophilic attack) .
What methodologies analyze degradation products under stress conditions?
Q. Advanced Research Focus
- Forced degradation : Expose the compound to heat (80°C), UV light, or oxidative media (HO), then use LC-HRMS to identify degradants.
- Impurity profiling : Cross-reference with pharmacopeial standards (e.g., EP/JP monographs) for known sulfonamide-related impurities .
How do structural modifications (e.g., methyl vs. ethyl groups) impact bioactivity?
Q. Advanced Research Focus
- SAR studies : Synthesize analogs (e.g., replacing p-tolyl with m-tolyl) and assay activity. Use molecular docking to correlate substituent effects with target binding affinity.
- Case Study : Analogous dibenzodiazepinones showed a 10-fold potency drop when methoxy groups were replaced with halogens, likely due to steric hindrance .
What are best practices for scaling up synthesis while maintaining yield?
Q. Advanced Research Focus
- Process simulation : Model heat/mass transfer in reactor designs (e.g., continuous-flow vs. batch) using COMSOL .
- DoE at pilot scale : Optimize parameters like mixing speed and cooling rates to mitigate exothermic side reactions .
How can AI-driven laboratories accelerate discovery for this compound?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
